Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4 . It has an average mass of 293.358 Da and a monoisotopic mass of 293.162720 Da . It is also known as HEPP.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Scientific Research Applications
Microwave-Assisted Amidation
Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate
This study involves the microwave-assisted treatment of a related compound with primary aliphatic amines, leading to the synthesis of corresponding carboxamides. This process highlights the utility of microwave-assisted reactions in modifying compounds with structural similarities to the target compound for potential applications in medicinal chemistry and material science (Milosevic et al., 2015).
Molecular and Crystal Structures
Molecular and Crystal Structures of Related Compounds
A study provided insights into the molecular and crystal structures of several hydroxy derivatives of hydropyridine and piperidine, which are structurally related to the target compound. Understanding these structures helps in assessing the conformational flexibility and the potential for forming hydrogen bonds, which are critical for designing drugs and materials (Kuleshova & Khrustalev, 2000).
Synthesis and Biological Activity
Synthesis and Biological Characterization of Related Piperidine Derivatives
This research developed a series of molecules based on a piperidine template similar to the target compound. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, underscoring the potential for treating neurological disorders (Kharkar et al., 2009).
Anticancer Activity
Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids as Anticancer Agents
This study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended hybrids to evaluate their anticancer properties. The compounds synthesized in this study indicate the potential utility of piperidine derivatives in developing novel anticancer therapies (Rehman et al., 2018).
Future Directions
Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions for the development and application of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate and similar compounds.
properties
IUPAC Name |
ethyl 4-hydroxy-4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-21-15(19)17-10-8-16(20,9-11-17)14-6-4-3-5-13(14)7-12-18/h3-6,18,20H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFYDCDZHTOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445850 |
Source
|
Record name | Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |
CAS RN |
173943-92-5 |
Source
|
Record name | Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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